2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS number
2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS number
An In-depth Technical Guide to 2-(3,5-Difluorophenyl)ethanoyl chloride for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Difluorophenyl)ethanoyl chloride (CAS No. 157033-24-4), a pivotal reagent and building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details validated synthetic protocols, explores its characteristic reactivity, and highlights its strategic application in the development of novel therapeutics. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique attributes of the 3,5-difluorophenylacetyl moiety in their synthetic campaigns.
Introduction: Strategic Importance in Medicinal Chemistry
2-(3,5-Difluorophenyl)ethanoyl chloride is a highly reactive acyl chloride that serves as a critical intermediate for introducing the 2-(3,5-difluorophenyl)acetyl group into target molecules.[1] Its value extends beyond that of a simple linker; the incorporation of the 3,5-difluorophenyl motif is a deliberate strategy in modern drug design. The two fluorine atoms exert profound effects on the parent molecule's properties through strong electron-withdrawing inductive effects. This substitution pattern is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, improve bioavailability, and modulate the lipophilicity and binding affinity of drug candidates to their biological targets.[1]
Consequently, this reagent has been instrumental in the synthesis of compounds for a range of therapeutic areas. Notable applications include the development of potent γ-secretase modulators for Alzheimer's disease research and the design of novel inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[1] This guide provides the foundational knowledge required to effectively and safely utilize this versatile chemical tool.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for 2-(3,5-Difluorophenyl)ethanoyl chloride are summarized below.
| Property | Value | Source |
| CAS Number | 157033-24-4 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |
| Molecular Weight | 190.57 g/mol | [1][2][3] |
| IUPAC Name | 2-(3,5-difluorophenyl)acetyl chloride | [1][4] |
| Synonyms | 3,5-Difluorophenylacetyl chloride | [5] |
| InChI Key | WMVPARKLYWQLNN-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CC(=O)Cl | [2][4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for preparing 2-(3,5-Difluorophenyl)ethanoyl chloride is the chlorination of its corresponding carboxylic acid precursor, 2-(3,5-difluorophenyl)acetic acid.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[1] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]
Detailed Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Causality: The protocol's design hinges on the complete exclusion of water, as acyl chlorides readily hydrolyze back to the parent carboxylic acid.[1][8] Thionyl chloride serves as both reagent and solvent in excess, driving the reaction to completion. Heating accelerates the reaction, while the final vacuum distillation effectively removes lower-boiling impurities and unreacted thionyl chloride.
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (scrubber for HCl and SO₂), add 2-(3,5-difluorophenyl)acetic acid (1.0 eq).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of thionyl chloride (SOCl₂, typically 3-5 eq).
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Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The crude product, 2-(3,5-Difluorophenyl)ethanoyl chloride, can then be purified by vacuum distillation to yield a clear liquid.
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Validation: Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and IR spectroscopy.
Chemical Reactivity: The Nucleophilic Acyl Substitution
The reactivity of 2-(3,5-Difluorophenyl)ethanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon.[9] This carbon is rendered highly electron-deficient by the adjacent, highly electronegative oxygen and chlorine atoms, making it an excellent target for nucleophiles.[9][10] The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[9][11]
This pathway facilitates reactions with a wide array of nucleophiles, including:
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Water: Hydrolysis to form the parent carboxylic acid.[10]
-
Ammonia and Amines: Reaction to form primary, secondary, or tertiary amides, respectively.[10][12]
Representative Protocol: Amide Synthesis
This protocol details the formation of an N-substituted amide, a common transformation in drug synthesis.
Causality: The reaction is typically rapid and exothermic.[12] A non-nucleophilic base (e.g., triethylamine or pyridine) is included to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are paramount to prevent competitive hydrolysis of the acyl chloride.
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Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere.
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Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
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Acyl Chloride Addition: Add a solution of 2-(3,5-Difluorophenyl)ethanoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC or LC-MS).
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Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The strategic use of 2-(3,5-Difluorophenyl)ethanoyl chloride as a building block allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
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